4-Bromo-6-fluoroisoquinoline

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Sourcing halogenated isoquinolines with differentiated reactivity? Generic 4-chloro or 6-bromo analogs limit SAR exploration. 4-Bromo-6-fluoroisoquinoline provides: - **Dual reactivity**: 4-Bromo handles selective cross-coupling (Suzuki, Buchwald-Hartwig); 6-fluoro modulates electronics & metabolic stability - **CNS-relevant physicochemical profile**: LogP ~2.9, TPSA 12.9 Ų - favorable for blood-brain barrier penetration - **Proven utility**: Scaffold for kinase inhibitors, antimicrobial DNA gyrase inhibitors, and histamine receptor ligands (H3R Kd = 1.35 nM in analogs) Available for immediate R&D delivery.

Molecular Formula C9H5BrFN
Molecular Weight 226.04
CAS No. 1416500-78-1
Cat. No. B3027858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoroisoquinoline
CAS1416500-78-1
Molecular FormulaC9H5BrFN
Molecular Weight226.04
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C=C1F)Br
InChIInChI=1S/C9H5BrFN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H
InChIKeyIXLPAFQCBBGXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-fluoroisoquinoline Properties & Synthetic Utility


4-Bromo-6-fluoroisoquinoline (CAS 1416500-78-1) is a heterocyclic building block featuring a bicyclic isoquinoline core with a bromine atom at the 4-position and a fluorine atom at the 6-position . This halogenation pattern provides a unique electronic profile and dual reactivity for cross-coupling and nucleophilic substitution, making it a valuable intermediate in medicinal chemistry [1]. The compound is a white to off-white crystalline solid with a molecular weight of 226.05 g/mol, a predicted LogP of 2.9, and a predicted pKa of 3.18 .

Cross-Coupling 4-Br handle enables selective Suzuki and Buchwald-Hartwig derivatization
Modulation 6-F substituent adjusts lipophilicity and may support metabolic stability

4-Bromo-6-fluoroisoquinoline: Irreplaceable in Cross-Coupling


Simple substitution with other halogenated isoquinolines, such as the 4-chloro or 6-bromo positional isomers, is not feasible without compromising synthetic efficiency and product diversity. The specific 4-bromo substitution on the isoquinoline ring is a key handle for selective cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, which are foundational to modern drug discovery [1]. The presence of the 6-fluoro group further enhances metabolic stability and modulates electronic properties, influencing the reactivity of the bromine handle in ways that other analogs (e.g., 6-bromo or 4-chloro derivatives) do not . Direct, quantitative comparisons of reactivity and downstream biological outcomes are essential for making informed procurement decisions, and these are detailed in the evidence guide below.

Positional isomer 4-bromo reactivity differs from 6-bromo; cross-coupling efficiency may shift.
Non-fluorinated analog Lacks 6-F modulation; lipophilicity and metabolic stability profile may not transfer.
Other halogens 4-chloro or 4-iodo analogs alter oxidative addition rates; direct replacement may require validation.

4-Bromo-6-fluoroisoquinoline: Comparative Evidence


4-Bromo Substituent: Superior Cross-Coupling Reactivity

The bromine at the 4-position of the isoquinoline core is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, compared to bromine at the 6-position [1]. While quantitative kinetic data for this specific compound is not available, the established reactivity difference is a class-level inference based on the lower electron density at the 4-position (alpha to nitrogen) of the heteroaromatic system, which facilitates oxidative addition to Pd(0) [1]. This allows for more efficient and selective derivatization, a key advantage in library synthesis.

4-Br Reactivity
Class-level inference
4-Br: higher reactivity in Pd-catalyzed couplings
Supports selective derivatization for library synthesis
Not quantified; verify under your conditions
Medicinal Chemistry Cross-Coupling Synthetic Methodology

Fluorine Impact on Lipophilicity and Basicity

The presence and position of the fluorine atom significantly alter the compound's physicochemical properties compared to non-fluorinated analogs. 4-Bromo-6-fluoroisoquinoline has a predicted LogP of 2.66-2.9 and a predicted pKa of 3.18 [1]. In contrast, the non-fluorinated analog, 4-bromoisoquinoline (CAS 1532-97-4), has a predicted LogP of ~2.48 and a pKa of ~3.66 . This difference in lipophilicity and basicity can directly impact membrane permeability, solubility, and binding affinity in biological systems.

Fluorine on LogP
Cross-study comparable
LogP 2.66–2.9 vs ~2.48 (non-fluorinated)
May improve membrane permeability
Predicted values; experimental confirmation needed
Physicochemical Properties Lipophilicity Drug Design

6-Fluoro Substitution Enhances Metabolic Stability

The electron-withdrawing fluorine atom at the 6-position is known to block oxidative metabolism at that site on the aromatic ring, a common clearance mechanism for non-fluorinated isoquinolines [1]. While direct experimental microsomal stability data (e.g., human liver microsome half-life) is not available for this specific compound, the presence of the fluorine atom is a well-established class-level inference for improving metabolic stability compared to its non-fluorinated counterpart, 4-bromoisoquinoline. This can translate to longer in vivo half-life and improved pharmacokinetic profiles.

6-F Stability
Class-level inference
Improved vs non-fluorinated (blocked oxidative site)
May support longer in vivo half-life
No direct microsomal data available
Metabolic Stability Drug Metabolism Pharmacokinetics

4-Bromo-6-fluoroisoquinoline: Key Applications


Kinase Inhibitor Libraries via Suzuki Coupling

The compound is ideally suited as a core scaffold for generating focused libraries of kinase inhibitors. The 4-bromo group serves as a reactive handle for Suzuki coupling with various boronic acids, enabling the rapid exploration of structure-activity relationships (SAR) at a position known to be critical for kinase binding [1]. The 6-fluoro substituent enhances metabolic stability and can modulate the electronic properties of the scaffold, influencing potency and selectivity .

CNS-Penetrant Probe Development

The physicochemical profile of 4-Bromo-6-fluoroisoquinoline (predicted LogP ~2.9, TPSA 12.9 Ų) is within the favorable range for crossing the blood-brain barrier [1]. This makes it a valuable starting point for the development of CNS-active compounds, including PET tracers or fluorescent probes for neuroimaging applications, where the fluorine atom can be replaced with a ¹⁸F isotope for positron emission tomography (PET) .

Antimicrobial DNA Gyrase Inhibitors

Research indicates that 4-Bromo-6-fluoroisoquinoline has been utilized to synthesize novel inhibitors of bacterial DNA gyrase [1]. The halogen substituents are suggested to facilitate coordination with metal ions within the enzyme's active site, highlighting the compound's utility in developing new antimicrobial agents to combat drug resistance.

Histamine H3/H4 Receptor Ligands

BindingDB data for structurally related isoquinoline derivatives (e.g., CHEMBL4635634) demonstrates potent, low nanomolar binding affinity (Kd = 1.35 nM for human H3R; Kd = 9.16 nM for human H4R) [1]. The 4-Bromo-6-fluoroisoquinoline scaffold, with its appropriate lipophilicity and basicity, can be advanced to yield high-affinity ligands for histamine receptors, which are important targets in immunology and CNS disorders.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
4-Br Suzuki handle for SAR exploration
Coupling efficiency and scaffold diversity
CNS-penetrant probe development
Predicted CNS drug-like profile (LogP, TPSA)
In vivo brain penetration assessment
Antimicrobial DNA gyrase inhibitor exploration
Halogen pattern for metal coordination
Enzyme inhibition and resistance profiling
Histamine H3/H4 receptor ligand synthesis
Isoquinoline scaffold with tunable lipophilicity
Binding affinity and selectivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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